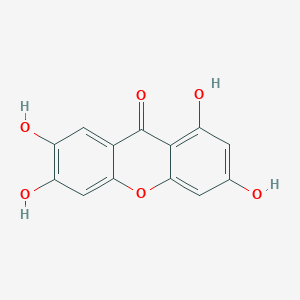

Norathyriol

Beschreibung

This compound has been reported in Garcinia cowa, Hypericum sampsonii, and other organisms with data available.

from Gentinanaceae; has vasorelaxing action on rat thoracic aorta; structure given in first source

Eigenschaften

IUPAC Name |

1,3,6,7-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTQCPCDXKMMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188901 | |

| Record name | Norathyriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-72-1 | |

| Record name | Norathyriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norathyriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norathyriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Norathyriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norathyriol, a natural xanthone and a primary metabolite of mangiferin, has emerged as a promising therapeutic agent with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of this compound. We delve into its multifaceted interactions with key cellular targets and signaling pathways, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key enzymes and signaling pathways, positioning it as a pleiotropic agent with potential applications in metabolic disorders, hyperuricemia, and oncology. The primary mechanisms of action are detailed below.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound is a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a potential therapeutic candidate for type 2 diabetes and obesity.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to a switch from anabolic to catabolic pathways, resulting in increased glucose uptake and fatty acid oxidation, and decreased lipogenesis. This mechanism contributes significantly to this compound's beneficial effects on metabolic health.

Modulation of the SIRT-1/AMPK/SREBP-1c Signaling Pathway

This compound has been shown to upregulate Sirtuin-1 (SIRT-1), a NAD+-dependent deacetylase. This activation of SIRT-1, in conjunction with AMPK, leads to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. This pathway is crucial for this compound's ability to ameliorate hepatic steatosis and regulate lipid metabolism.[1]

Inhibition of Xanthine Oxidase

This compound acts as an uncompetitive inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[2][3] By inhibiting this enzyme, this compound reduces the production of uric acid, demonstrating its potential for the management of hyperuricemia and gout.[2][3][4]

Inhibition of α-Glucosidase

This compound is a potent noncompetitive inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5] This inhibition delays carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia.[5]

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been reported to inhibit the activity of peroxisome proliferator-activated receptors (PPARα, PPARβ, and PPARγ), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[6] The inhibitory effect on PPARs adds another layer to its complex metabolic regulatory functions.

Regulation of Renal Urate Transporters

In addition to inhibiting uric acid production, this compound also promotes its excretion by modulating the expression of renal urate transporters. It has been shown to upregulate the expression of organic anion transporter 1 (OAT1) and other secretory transporters like OAT3, ATP-binding cassette transporter G2 (ABCG2), and multidrug resistance protein 4 (MRP4).[4]

Induction of Cell Cycle Arrest

In the context of oncology, this compound has been observed to inhibit the growth of certain cancer cell lines by inducing G2-M phase cell cycle arrest.[6] This suggests its potential as an anti-proliferative agent.

Quantitative Data

The following table summarizes the key quantitative data related to the inhibitory and modulatory activities of this compound.

| Target/Pathway | Parameter | Value | Cell/System | Reference |

| PTP1B | IC50 | 9.59 ± 0.39 µM | Recombinant Human PTP1B | [7] |

| α-Glucosidase | IC50 | 3.12 µM | Saccharomyces cerevisiae α-glucosidase | [5][6] |

| Xanthine Oxidase | IC50 | 44.6 µM | Bovine Milk Xanthine Oxidase | [2][3] |

| PPARα | IC50 | 92.8 µM | N/A | [6] |

| PPARβ | IC50 | 102.4 µM | N/A | [6] |

| PPARγ | IC50 | 153.5 µM | N/A | [6] |

| Cell Growth Inhibition | Concentration for G2-M arrest | 1-25 µM | JB6 P+ cells | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways modulated by this compound and a typical experimental workflow are provided below.

References

- 1. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corefacilities.iss.it [corefacilities.iss.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose and Insulin Tolerance Tests in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Norathyriol's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norathyriol, a natural xanthone and a metabolite of mangiferin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's biological functions, with a specific focus on its modulation of key cellular signaling pathways. This document summarizes quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling cascades and experimental workflows.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Aberrant MAPK/ERK signaling is frequently implicated in the pathogenesis of cancer. This compound has been identified as a potent inhibitor of this pathway.

Quantitative Data

| Parameter | Cell Line | Treatment | Result | Reference |

| Inhibition of ERK1/2 Kinase Activity | In vitro | 10 µM this compound | Strong suppression of ERK1 and ERK2 activity | [1] |

| UVB-induced Phosphorylation of ERKs and p90RSK | JB6 P+ | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of phosphorylation | [2] |

| AP-1 Luciferase Activity | JB6 P+ cells stably transfected with AP-1 luciferase reporter | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of UVB-induced AP-1 transactivation | [2] |

| NF-κB Luciferase Activity | JB6 P+ cells stably transfected with NF-κB luciferase reporter | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of UVB-induced NF-κB transactivation | [2] |

Experimental Protocols

1.2.1. Western Blot Analysis for Phosphorylated ERKs and p90RSK [2]

-

Cell Culture: Mouse epidermal JB6 P+ cells were cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 5% fetal bovine serum (FBS), 2 mM L-glutamine, and 25 µg/ml gentamicin.

-

Treatment: Cells were starved in serum-free MEM for 24 hours and then treated with varying concentrations of this compound (0–25 μmol/L) or DMSO (vehicle control) for 2 hours.

-

Stimulation: Cells were exposed to UVB radiation (4 kJ/m²).

-

Lysis: After 30 minutes of incubation post-UVB exposure, cells were harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated and total ERKs, and p90RSK. This was followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

1.2.2. In Vitro ERK1 and ERK2 Kinase Assay [1]

-

Reaction Mixture: Active ERK1 or ERK2 kinase was incubated in a kinase reaction buffer with a GST-RSK2 fusion protein as a substrate.

-

Inhibition: this compound (10 µM) was added to the reaction mixture to assess its inhibitory effect.

-

Kinase Reaction: The reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C.

-

Detection: The reaction products were separated by SDS-PAGE, and the phosphorylated GST-RSK2 was visualized by autoradiography. Coomassie blue staining was used to ensure equal loading of the substrate.

1.2.3. Luciferase Reporter Assay for AP-1 and NF-κB Activity [2]

-

Cell Culture: JB6 P+ cells stably transfected with either an AP-1 or NF-κB luciferase reporter plasmid were used.

-

Treatment and Stimulation: Cells were starved and treated with this compound as described for the Western blot analysis, followed by UVB irradiation.

-

Luciferase Assay: Three hours after UVB exposure, cells were lysed, and luciferase activity was measured using a luminometer and a luciferase assay kit. The results were expressed as relative luciferase activity compared to the untreated control.

Visualizations

Modulation of the SIRT-1/AMPK Signaling Pathway

The SIRT-1/AMPK pathway is a key metabolic regulator that plays a critical role in cellular energy homeostasis. Activation of this pathway is associated with beneficial effects on metabolic disorders. This compound has been shown to activate this pathway, contributing to its metabolic regulatory effects.

Quantitative Data

| Parameter | Cell Line | Treatment | Result | Reference |

| AMPK Phosphorylation | L6 myotubes | 2 µM this compound for 4h | 1.9-fold increase in AMPK phosphorylation | [1][3] |

| SIRT-1 Expression | HepG2 cells | This compound | Induction of SIRT-1 expression | [4] |

| LKB1 Acetylation | HepG2 cells | This compound | Significant reduction in LKB1 acetylation | [4] |

Experimental Protocols

2.2.1. Western Blot Analysis for AMPK Phosphorylation [1][3]

-

Cell Culture: L6 myotubes were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

-

Treatment: Cells were treated with this compound (2 µM) for 4 hours.

-

Lysis and Protein Quantification: Similar to the protocol described for ERK phosphorylation analysis.

-

Immunoblotting: Membranes were incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection and Quantification: Protein bands were visualized using an ECL system. Densitometry was performed to quantify the ratio of p-AMPK to total AMPK.

Visualizations

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit NF-κB activation, which is, at least in part, a downstream consequence of ERK inhibition.

Quantitative Data

| Parameter | Cell Line | Treatment | Result | Reference |

| NF-κB Luciferase Activity | JB6 P+ cells stably transfected with NF-κB luciferase reporter | 0-25 µmol/L this compound for 2h, then UVB (4 kJ/m²) | Dose-dependent inhibition of UVB-induced NF-κB transactivation | [2] |

Experimental Protocols

3.2.1. Luciferase Reporter Assay for NF-κB Activity [2]

-

Cell Culture: JB6 P+ cells stably transfected with an NF-κB luciferase reporter plasmid were utilized.

-

Treatment and Stimulation: Cells were serum-starved, pre-treated with this compound (0–25 μmol/L), and then stimulated with UVB (4 kJ/m²).

-

Luciferase Assay: Cellular lysates were prepared 3 hours post-stimulation, and luciferase activity was quantified using a luminometer.

Visualizations

Conclusion

This compound emerges as a multi-target agent with significant potential for therapeutic applications. Its ability to concurrently modulate critical cellular signaling pathways, including the MAPK/ERK, SIRT-1/AMPK, and NF-κB pathways, underscores its pleiotropic pharmacological effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should aim to further elucidate the intricate crosstalk between these pathways in response to this compound treatment and to translate these molecular findings into preclinical and clinical settings.

References

The Xanthone Aglycone Norathyriol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norathyriol, a tetrahydroxyxanthone, has emerged as a molecule of significant interest in pharmacological research due to its diverse bioactivities, including anti-inflammatory, anticancer, and antioxidant effects.[1] Unlike many bioactive compounds, this compound is not typically found in significant quantities directly within plant tissues. Instead, it is primarily known as the aglycone metabolite of Mangiferin, a C-glucosylxanthone.[2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources via the biotransformation of Mangiferin, and detailed experimental protocols for its generation and identification. Furthermore, it elucidates key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.

Discovery and Bio-Genesis

The discovery of this compound is intrinsically linked to the study of Mangiferin, a compound abundant in various parts of the mango tree (Mangifera indica L.) and other medicinal plants.[3] Early investigations into the bioavailability and metabolism of Mangiferin revealed its poor absorption in the upper gastrointestinal tract.[4] This led to the hypothesis that its biological effects might be attributable to its metabolites formed by the gut microbiota.[4] Subsequent research confirmed this, identifying this compound as the primary product of Mangiferin's deglycosylation by intestinal bacteria.[4][5] This biotransformation involves the cleavage of the C-glycosidic bond of Mangiferin, a process that is resistant to acid, alkaline, and conventional enzymatic hydrolysis, highlighting the unique capabilities of the gut microbiome.[4]

The "natural source" of this compound is, therefore, more accurately described as a two-part system: a Mangiferin-containing plant and the microbial machinery capable of its conversion.

Key Natural Sources of the Precursor, Mangiferin

| Plant Species | Family | Part(s) Containing Mangiferin |

| Mangifera indica (Mango) | Anacardiaceae | Leaves, bark, peels, kernel |

| Anemarrhena asphodeloides | Asparagaceae | Rhizome |

| Athyrium mesosorum | Athyriaceae | Fresh leaves |

| Cudrania tricuspidata | Moraceae | Root bark |

Microbial Biotransformation of Mangiferin to this compound

The conversion of Mangiferin to this compound is a critical step in its bioavailability and subsequent biological activity. This biotransformation is primarily carried out by anaerobic bacteria residing in the human gut, as well as by specific bacterial strains isolated from various environments.

Human Gut Microbiota

In vitro fermentation studies using human fecal slurries have demonstrated the conversion of Mangiferin to this compound.[4] The capability and efficiency of this conversion can vary significantly between individuals, suggesting that the composition of the gut microbiome is a key determinant of this compound production.[5]

Isolated Bacterial Strains

Several bacterial strains have been identified as capable of deglycosylating Mangiferin to produce this compound. This opens the door for standardized, industrial-scale production of this compound through fermentation.

| Bacterial Strain | Source | Conditions |

| Bacillus sp. KM7-1 | Mouse intestine | Aerobic and anaerobic |

| Acinetobacter sp. SM902 | Rhizosphere of Mangifera indica | Aerobic |

The biotransformation process is dependent on factors such as time and the amount of bacteria present.[6]

Experimental Protocols

Protocol for Microbial Transformation of Mangiferin to this compound

This protocol is a generalized procedure based on methodologies reported for the bioconversion using isolated bacterial strains.[6]

Objective: To produce this compound from Mangiferin using a pure bacterial culture.

Materials:

-

Pure culture of a Mangiferin-deglycosylating bacterium (e.g., Bacillus sp. KM7-1).

-

Appropriate growth medium for the selected bacterium.

-

Mangiferin standard.

-

Sterile flasks or bioreactor.

-

Incubator shaker.

-

Centrifuge.

-

Phosphate-buffered saline (PBS), sterile.

-

Ethyl acetate.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

Procedure:

-

Bacterial Culture Preparation: Inoculate the selected bacterial strain into its optimal growth medium and incubate under appropriate conditions (e.g., 50°C for Bacillus sp. KM7-1) until the desired cell density is reached.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Cell Washing: Wash the cell pellet twice with sterile PBS to remove residual media.

-

Biotransformation Reaction: Resuspend the washed cell pellet in a sterile reaction buffer (e.g., PBS) containing Mangiferin at a specified concentration (e.g., 1 mM).

-

Incubation: Incubate the reaction mixture under optimal conditions (e.g., 37°C with shaking) for a predetermined period (e.g., 24-48 hours). Monitor the reaction progress by taking aliquots at different time points.

-

Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Mix vigorously to extract the products.

-

Phase Separation: Separate the organic (ethyl acetate) layer. Repeat the extraction process twice more.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo using a rotary evaporator.

-

Purification: The crude extract can be further purified using chromatographic techniques as described in Protocol 3.2.

Protocol for Isolation and Purification of this compound by HPLC

This protocol outlines a general method for the purification of this compound from a crude extract.

Objective: To purify this compound from a biotransformation extract using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude this compound extract.

-

HPLC system with a preparative column (e.g., C18).

-

HPLC grade solvents (e.g., acetonitrile, methanol, water with formic acid).

-

Syringe filters (0.22 µm).

-

Vials for fraction collection.

-

Rotary evaporator.

Procedure:

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

HPLC Method Development (Analytical Scale): Develop a suitable gradient or isocratic elution method on an analytical HPLC system to achieve good separation of this compound from other components in the extract. A common mobile phase consists of a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Preparative HPLC: Scale up the optimized analytical method to a preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time determined during analytical HPLC.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Protocol for Structural Identification of this compound by NMR

This protocol provides a general guideline for the structural elucidation of purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To confirm the chemical structure of the purified compound as this compound.

Materials:

-

Purified this compound.

-

Deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

NMR spectrometer.

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the appropriate deuterated solvent in an NMR tube.

-

NMR Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Analysis: Process the NMR spectra and compare the chemical shifts and coupling constants with published data for this compound.[7]

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of this compound.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound against Various Enzymes

| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

| α-glucosidase | Noncompetitive | 3.12 | [2][8] |

| Xanthine Oxidase | Uncompetitive | 44.6 | [9] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive | Not specified as potent | [10] |

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Effect | Reference |

| Caco-2 | Colon Cancer | 51.0 | Cytotoxic | [7] |

| A240286S | Lung Adenocarcinoma | 51.1 | Cytostatic | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Pathway

PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity.[10]

References

- 1. Cleavage of mangiferin by Acinetobacter SM902 isolated from Mangifera indica rhizosphere: Production of this compound and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Gut microbiota-mediated conversion of mangiferin to this compound alters short chain fatty acid and urate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent PTP1B inhibitors via structure-based drug design, synthesis and in vitro bioassay of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Norathyriol as a metabolite of mangiferin

An In-depth Technical Guide to Norathyriol as a Metabolite of Mangiferin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangiferin, a C-glucosylxanthone found in various plant species, exhibits a wide range of pharmacological activities. However, its therapeutic potential is often hindered by poor bioavailability. Emerging evidence strongly indicates that many of the in vivo biological effects of mangiferin are attributable to its primary intestinal metabolite, this compound. This aglycone is formed through the deglycosylation of mangiferin by the gut microbiota. This compound not only possesses significantly higher bioavailability but also demonstrates more potent bioactivities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-hyperuricemic effects. This technical guide provides a comprehensive overview of the biotransformation of mangiferin to this compound, compares their pharmacokinetic profiles, details the biological activities and underlying signaling pathways of this compound, and outlines key experimental protocols for its study.

Biotransformation of Mangiferin to this compound

The conversion of mangiferin to its aglycone, this compound, is a critical metabolic step that occurs predominantly in the large intestine.[1] Due to the stable C-C bond of the glycoside, this transformation is resistant to acid, alkaline, and conventional enzyme hydrolysis in the upper gastrointestinal tract.[2][3] Instead, it is mediated by the enzymatic machinery of the gut microbiota.[1][4]

Microbial Catalysis

Various bacterial species isolated from human, rat, and mouse intestines have been shown to catalyze this C-deglycosylation.[3] Identified bacteria capable of this bioconversion include species from the genera Bacillus, Acinetobacter, and Bacteroides.[2][3][5] The process can occur under both aerobic and anaerobic conditions, depending on the specific bacterium.[2][6] For instance, Bacillus sp. KM7-1, isolated from mouse feces, efficiently converts mangiferin to this compound under aerobic conditions.[2][6] In contrast, studies using human fecal matrices demonstrate this transformation under anaerobic conditions.[1]

Enzymatic Pathway

The cleavage of the C-glycosidic bond is not a simple hydrolysis. It involves a two-step enzymatic mechanism:

-

Oxidation: The 3'-hydroxyl group on the glucose moiety of mangiferin is oxidized by a microbial oxidoreductase.[4]

-

Elimination: A C-glycoside deglycosidase then catalyzes the elimination of the aglycone (this compound) from the 3'-oxo-mangiferin intermediate, effectively breaking the C-C bond.[4]

This pathway underscores the specialized enzymatic capabilities of the gut microbiome in processing complex dietary polyphenols.

Caption: Biotransformation of Mangiferin to this compound in the Gut.

Pharmacokinetics: Mangiferin vs. This compound

The pharmacokinetic profiles of mangiferin and this compound differ dramatically, which is central to understanding their respective in vivo activities. While mangiferin exhibits very poor oral bioavailability (approximately 1.2% in rats), its metabolite this compound is well-absorbed.[7][8][9]

Studies in rats have demonstrated that this compound has an absolute oral bioavailability of 30.4%, a stark contrast to its parent compound.[7][8][10] This suggests that for orally administered mangiferin, this compound is the primary bioactive compound that reaches systemic circulation in significant concentrations.

Once absorbed, this compound undergoes extensive phase II metabolism, including glucuronidation, sulfation, methylation, and glycosylation.[7][10][11][12] Glucuronide and sulfate conjugates are the main forms of this compound found in vivo.[7][10] A comprehensive analysis in rats identified a total of 21 metabolites of this compound, confirming its extensive biotransformation after absorption.[7][8]

Table 1: Comparative Pharmacokinetic Parameters

| Compound | Bioavailability (Oral, Rat) | Key Metabolic Pathways | Ref |

| Mangiferin | ~1.2% | Deglycosylation (by gut microbiota), dehydroxylation, methylation, glucuronidation, sulfation | [7][9][11] |

| This compound | 30.4% | Glucuronidation, sulfation, methylation, glycosylation (extensive Phase II) | [7][8][10] |

Biological Activities and Signaling Pathways

This compound exhibits a broader and often more potent spectrum of biological activities than mangiferin, positioning it as the key mediator of mangiferin's therapeutic effects.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines.[1] For example, it is cytotoxic to Caco-2 colon cancer cells.[1] Its anti-cancer mechanisms often involve the modulation of key signaling pathways that control cell proliferation and survival.

-

ERK1/2 Pathway: In skin cancer models, this compound acts as a direct inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2.[13] It binds to the ATP-binding site of ERK2, inhibiting its kinase activity. This leads to the suppression of downstream transcription factors like AP-1 and NF-κB, ultimately inhibiting UVB-induced skin carcinogenesis.[13] this compound also induces G2/M cell cycle arrest in skin epidermal cells.[13][14]

Metabolic Regulation

This compound plays a crucial role in regulating lipid and glucose metabolism, making it a potential therapeutic agent for metabolic syndrome.

-

SIRT-1/AMPK Pathway: this compound improves hepatic lipid metabolism by activating the SIRT-1/AMPK/SREBP-1c signaling pathway.[15] It increases the intracellular AMP/ATP ratio, which activates AMPK. Activated AMPK then phosphorylates and inhibits SREBP-1c, a key transcription factor for lipogenesis, thereby reducing hepatic steatosis.[15]

-

α-Glucosidase Inhibition: this compound is a potent noncompetitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[16][17] Its inhibitory activity is significantly stronger than that of mangiferin and the clinical drug acarbose, highlighting its potential for managing postprandial hyperglycemia.[17]

Anti-Hyperuricemic Activity

This compound has been identified as a promising agent for treating hyperuricemia due to its dual action on uric acid production and excretion.[18]

-

Xanthine Oxidase (XO) Inhibition: It inhibits xanthine oxidase, the final enzyme in the purine catabolism pathway that produces uric acid.[18]

-

Uricosuric Effects: It promotes the excretion of uric acid by upregulating the expression and function of the renal secretory transporter OAT1 (Organic Anion Transporter 1).[18]

Caption: Key Signaling Pathways Modulated by this compound.

Table 2: Bioactivities and IC50 Values for this compound

| Activity | Target/Cell Line | Quantitative Data (IC50) | Ref |

| Anti-Cancer | Caco-2 (Colon Cancer) | 51.0 µM | [1] |

| A240286S (Lung Cancer) | 51.1 µM (Cytostatic) | [1] | |

| Anti-Diabetic | α-Glucosidase | 3.12 µM | [16][17] |

| Metabolic | PPARα | 92.8 µM | [16] |

| PPARβ | 102.4 µM | [16] | |

| PPARγ | 153.5 µM | [16] | |

| Neuroprotective | Acetylcholinesterase (AChE) | 6.23 µM | [3] |

| β-secretase (BACE-1) | 9.75 µM | [3] |

Experimental Protocols

Studying the metabolism of mangiferin and the activity of this compound requires a combination of in vitro and in vivo methodologies.

In Vitro Mangiferin Metabolism

This protocol aims to identify metabolites of mangiferin produced by gut microbiota.

-

Fecal Slurry Preparation: Collect fresh human or animal fecal samples. Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic phosphate buffer.

-

Incubation: Add mangiferin to the fecal slurry at a defined concentration. Incubate anaerobically at 37°C. Collect aliquots at various time points (e.g., 0, 12, 24, 48, 120 hours).[1]

-

Sample Preparation: Stop the reaction by adding a solvent like methanol or acetonitrile. Centrifuge to pellet solids and bacteria. Collect the supernatant for analysis.

-

Metabolite Identification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), such as HPLC-ESI-MS/MS.[1]

-

Structure Confirmation: For unequivocal structure elucidation of major metabolites like this compound, purify the compound using semi-preparative HPLC and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

In Vivo Pharmacokinetic Study of this compound

This protocol is designed to determine the pharmacokinetic profile of this compound in an animal model (e.g., rats).

-

Animal Model: Use healthy male Sprague-Dawley or Wistar rats, cannulated in the jugular vein for blood sampling.

-

Drug Administration: Administer this compound intravenously (i.v.) and orally (p.o.) to different groups of rats to determine absolute bioavailability.[7][10]

-

Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[7]

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.

-

Sample Analysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[7][10]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using non-compartmental analysis software. Calculate absolute bioavailability as (AUCoral / AUCi.v.) × (Dosei.v. / Doseoral) × 100.[7]

Caption: General Experimental Workflow for Metabolism and PK Studies.

Conclusion and Future Directions

The biotransformation of mangiferin into this compound by the gut microbiota is a pivotal event that unlocks the therapeutic potential of this natural xanthone. This compound's superior bioavailability and potent modulation of key signaling pathways related to cancer, metabolic disorders, and hyperuricemia make it a compelling candidate for drug development. Future research should focus on identifying the specific human gut bacteria and enzymes responsible for this conversion to potentially develop symbiotic or personalized therapeutic approaches. Furthermore, clinical trials are warranted to validate the promising preclinical findings and establish the efficacy and safety of this compound in human populations for various metabolic and proliferative diseases. Understanding the structure-activity relationships of this compound's own metabolites will also provide deeper insights into its complete pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Gut microbiota-mediated conversion of mangiferin to this compound alters short chain fatty acid and urate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavage of mangiferin by Acinetobacter SM902 isolated from Mangifera indica rhizosphere: Production of this compound and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mangiferin Modulation of Metabolism and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption, Metabolism, and Pharmacokinetics Profiles of this compound, an Aglycone of Mangiferin, in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure elucidation of in vivo and in vitro metabolites of mangiferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mangiferin Improves Hepatic Lipid Metabolism Mainly Through Its Metabolite-Norathyriol by Modulating SIRT-1/AMPK/SREBP-1c Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. In Vitro and In Vivo Effects of this compound and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual actions of this compound as a new candidate hypouricaemic agent: uricosuric effects and xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of Norathyriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norathyriol, a natural xanthone and a primary metabolite of mangiferin, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and analyses of its mechanisms of action, particularly its modulation of key signaling pathways, are presented to support further research and drug development endeavors.

Introduction

This compound (1,3,6,7-tetrahydroxyxanthone) is a naturally occurring polyphenol found in various plant species and is the aglycone metabolite of mangiferin.[1][2] Its superior bioavailability compared to its parent compound, mangiferin, makes it a molecule of significant interest for therapeutic applications.[2] Extensive research has demonstrated that this compound possesses a wide array of biological activities, positioning it as a strong candidate for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This guide aims to consolidate the current scientific knowledge on this compound's biological functions, providing a technical resource for the scientific community.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the diverse biological activities of this compound, providing a comparative overview of its potency in various experimental models.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| COLO 320 | Colon Adenocarcinoma | CCK-8 | 23 | |

| Caco-2 | Colorectal Adenocarcinoma | Cell Viability | 51.0 | |

| A240286S | Non-small Cell Lung Adenocarcinoma | Cell Viability | 51.1 (cytostatic) | |

| HeLa S3 | Cervical Cancer | MTT | > 10 | |

| HepG2 | Liver Cancer | MTT | > 10 | |

| JB6 P+ | Mouse Skin Epidermal | Cell Growth | Induces G2/M arrest at 1-25 µM | [3] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Biological Relevance | Inhibition Type | IC50 (µM) | Reference |

| α-Glucosidase | Diabetes | Noncompetitive | 3.12 | |

| Xanthine Oxidase | Gout, Hyperuricemia | Uncompetitive | 44.6 | [4][5] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | - | 6.23 | [3] |

| β-Secretase (BACE-1) | Alzheimer's Disease | - | 9.75 | [3] |

| PPARα | Metabolism, Inflammation | - | 92.8 | |

| PPARβ | Metabolism, Inflammation | - | 102.4 | |

| PPARγ | Metabolism, Inflammation | - | 153.5 | |

| Cyclooxygenase-1 (COX-1) | Inflammation | - | 16.2 | [6] |

| Cyclooxygenase-2 (COX-2) | Inflammation | - | 19.6 | [6] |

| 5-Lipoxygenase (5-LO) | Inflammation | - | 1.8 | [6] |

| 12-Lipoxygenase (12-LO) | Inflammation | - | 1.2 | [6] |

Table 3: Antioxidant Activity of this compound

| Assay | Measurement | Result | Reference |

| DPPH Radical Scavenging | IC50 | 114.0 µM | |

| Ferric Reducing Antioxidant Power (FRAP) | EC50 | 281 µM | |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Unit | 7154 |

Table 4: Anti-inflammatory Activity of this compound

| Target | Cell Type | Stimulant | IC50 (µM) | Reference |

| Thromboxane B₂ (TXB₂) Formation | Rat Neutrophils | A23187 | ~10 | [6] |

| Leukotriene B₄ (LTB₄) Formation | Rat Neutrophils | A23187 | ~2.8 | [6] |

| Prostaglandin D₂ (PGD₂) Formation | Rat Mast Cells | A23187 | 3.0 | [6] |

Table 5: Neuroprotective Activity of this compound

| Assay | Effect | Concentration | Reference |

| Aβ42 Aggregation Inhibition | 28% reduction in aggregation | - | [3] |

| Neuroprotection in SH-SY5Y cells | Protects against oxidative stress-induced apoptosis | Not specified | [1][7][8] |

Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.

MAPK/ERK Signaling Pathway

This compound has been identified as a direct inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][9] By binding to the ATP-binding pocket of ERK2, this compound competitively inhibits its kinase activity.[3][10] This inhibition prevents the phosphorylation of downstream targets, such as p90 ribosomal S6 kinase (p90RSK), and subsequently suppresses the activation of transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[3][4] This mechanism is central to its anticancer effects, particularly in preventing UVB-induced skin carcinogenesis.[3]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB.[3][4] As detailed above, one mechanism is through the inhibition of the upstream kinase ERK. Additionally, this compound may directly or indirectly affect other components of the NF-κB cascade, such as the IκB kinase (IKK) complex or the nuclear translocation of the p65 subunit, leading to the downregulation of pro-inflammatory and pro-survival genes.

SIRT1/AMPK Signaling Pathway

This compound has also been implicated in the activation of the SIRT1/AMPK signaling pathway, which is a key regulator of cellular energy homeostasis and metabolism.[11][12][13] Activation of this pathway can lead to improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which may contribute to this compound's beneficial metabolic effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO only).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-ERK, anti-p65, diluted 1:1000 in blocking buffer) overnight at 4°C.[2][14][15][16][17][18]

-

Secondary Antibody and Detection: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[16] After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound. Isolate total RNA using a suitable kit (e.g., TRIzol). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system. A typical reaction mixture includes 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling and Analysis: A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min. Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin). Note: Specific primer sequences should be designed and validated for the genes of interest.

Enzyme Inhibition Assay (General Protocol)

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the appropriate buffer, the enzyme, and various concentrations of this compound. Pre-incubate for a specific time at the optimal temperature for the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The mode of inhibition can be determined using Lineweaver-Burk plots.

DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Add 100 µL of each this compound solution to 100 µL of a 0.2 mM DPPH solution in methanol in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A control with methanol instead of the sample is also measured.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of scavenging percentage against this compound concentration.[19]

Experimental Workflows

The following diagram illustrates a general workflow for investigating the biological activities of this compound.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, coupled with a growing understanding of its molecular mechanisms, make it an attractive lead for drug discovery and development. This technical guide provides a solid foundation of quantitative data and detailed methodologies to aid researchers in advancing the study of this compound and unlocking its full therapeutic promise. Further investigations, particularly in preclinical and clinical settings, are warranted to translate these promising in vitro findings into tangible clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. NFKB2,p100 antibody (10409-2-AP) | Proteintech [ptglab.com]

- 3. This compound suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hypouricaemic action of mangiferin results from metabolite this compound via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the arachidonic acid cascade by this compound via blockade of cyclooxygenase and lipoxygenase activity in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 15. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]

- 16. NFkB p65 Polyclonal Antibody (PA5-27617) [thermofisher.com]

- 17. biocompare.com [biocompare.com]

- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 19. mdpi.com [mdpi.com]

In Silico Analysis of Norathyriol: A Technical Guide to Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norathyriol, a natural aglycone metabolite of mangiferin, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] These activities, which include potent antidiabetic and anticancer effects, are attributed to its interaction with various protein targets.[1][3][4][5] This technical guide provides an in-depth overview of in silico molecular docking studies of this compound, offering insights into its binding mechanisms with key protein targets. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support further research and drug development endeavors.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several key protein targets. While experimental IC50 values provide a measure of potency, in silico docking studies offer predictions of binding affinity, typically expressed as binding energy in kcal/mol. A more negative binding energy suggests a more favorable binding interaction.

| Target Protein | Ligand | IC50 (µM) | Binding Energy (kcal/mol) | Interacting Residues |

| α-Glucosidase | This compound | 3.12[2][4] | - | - |

| Aldose Reductase | This compound | - | -7.2[3] | Trp 79, His 110, Trp 111, Phe 122, Phe 300[3] |

| Acetylcholinesterase (AChE) | This compound | 6.23[1] | Favorable Interactions Reported[1] | Asp72 (peripheral site)[1] |

| β-secretase 1 (BACE-1) | This compound | 9.75[1] | Favorable Interactions Reported[1] | Significant hydrogen bonds[1] |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | This compound | 92.8 | - | - |

| Peroxisome Proliferator-Activated Receptor beta (PPARβ) | This compound | 102.4 | - | - |

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | This compound | 153.5 | - | - |

Note: A significant portion of the available data focuses on the experimental inhibitory concentrations (IC50). Specific in silico binding energy values for this compound are still emerging in the literature. The data presented here will be updated as more computational studies become available.

Experimental Protocols: Molecular Docking

The following section outlines a generalized workflow for conducting molecular docking studies of this compound, based on common practices in the field and specific details from the available literature on this compound and related flavonoid compounds.

Ligand and Receptor Preparation

-

Ligand Preparation: The three-dimensional (3D) structure of this compound is obtained from a chemical database such as PubChem. The structure is then optimized to its lowest energy conformation using computational chemistry software. This process typically involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., aldose reductase, α-glucosidase, PPARγ, Akt, SIRT1) is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning charges. The active site, or binding pocket, of the protein is then identified.

Molecular Docking Simulation

-

Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and Schrödinger Suite.

-

Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will search for possible binding poses of the ligand.

-

Docking Algorithm: The docking software employs a search algorithm, often a Lamarckian genetic algorithm, to explore a vast number of possible conformations and orientations of this compound within the defined grid box.

-

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (binding energy) between this compound and the target protein. The scoring function considers various interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

Analysis of Docking Results

-

Binding Energy: The docking results are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Interaction Analysis: The interactions between this compound and the amino acid residues in the binding pocket of the target protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions that contribute to the stability of the protein-ligand complex.

-

Validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose indicates a reliable docking protocol.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate these pathways.

References

- 1. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor [mdpi.com]

Norathyriol's Impact on Gene Expression: A Technical Guide for Researchers

Abstract

Norathyriol, a natural xanthone and a primary metabolite of mangiferin, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth analysis of this compound's effects on gene expression, focusing on its modulation of key signaling pathways and the resulting changes in target gene and protein levels. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's molecular mechanisms, detailed experimental protocols, and a summary of quantitative data to support future research and development efforts.

Introduction

This compound is a bioactive compound that has demonstrated a range of effects on cellular processes. Its influence on gene expression is a critical aspect of its therapeutic potential. This guide will explore two primary signaling pathways through which this compound exerts its effects: the SIRT-1/AMPK/SREBP-1c pathway, which is central to metabolic regulation, and the ERK/NF-κB/AP-1 pathway, a key regulator of cellular responses to stress, inflammation, and proliferation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activities of this compound and its effects on transcription factor activity.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | IC50 Value | Assay Conditions | Reference |

| α-glucosidase | 3.12 µM | Noncompetitive inhibition | [1] |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | 92.8 µM | - | [1] |

| Peroxisome Proliferator-Activated Receptor β (PPARβ) | 102.4 µM | - | [1] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 153.5 µM | - | [1] |

| Xanthine Oxidase | 44.6 µM | Uncompetitive inhibition | [2][3] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 9.59 ± 0.39 µmol/l | Competitive inhibition | [4] |

Table 2: Effect of this compound on Transcription Factor Activity in UVB-irradiated JB6 P+ Cells

| Transcription Factor | This compound Concentration (µM) | Inhibition of Luciferase Activity (% of Control) | Reference |

| AP-1 | 10 | ~50% | N/A |

| AP-1 | 25 | ~75% | N/A |

| NF-κB | 10 | ~40% | N/A |

| NF-κB | 25 | ~60% | N/A |

| Note: The quantitative inhibition percentages are estimated from graphical data presented in the source material, as exact numerical values were not provided. |

Table 3: Qualitative Effects of this compound on mRNA Expression

| Gene | Effect | Experimental Model | Reference |

| Organic Anion Transporter 1 (OAT1) | Marked Increase | Hyperuricemic Mice Kidney | [5] |

| Organic Anion Transporter 3 (OAT3) | Upregulation | Hyperuricemic Mice Kidney | [5] |

| ATP-binding cassette transporter G2 (ABCG2) | Upregulation | Hyperuricemic Mice Kidney | [5] |

| Multidrug resistance protein 4 (MRP4) | Upregulation | Hyperuricemic Mice Kidney | [5] |

| Sirtuin-1 (SIRT-1) | Induction | HepG2 Cells | [6] |

| Fatty Acid Synthase (FAS) | Suppression | 3T3-L1 preadipocytes (by mangiferin, this compound's precursor) | [6] |

| Acetyl-CoA Carboxylase (ACC) | Suppression | 3T3-L1 preadipocytes (by mangiferin, this compound's precursor) | [6] |

| Note: Specific fold-change values from RT-qPCR or RNA-seq for the effect of this compound on these genes were not available in the reviewed literature. |

Signaling Pathways Modulated by this compound

This compound's influence on gene expression is primarily mediated through its interaction with specific signaling cascades. The following sections detail the key pathways affected.

SIRT-1/AMPK/SREBP-1c Signaling Pathway

This compound plays a significant role in regulating hepatic lipid metabolism by modulating the SIRT-1/AMPK/SREBP-1c signaling pathway.[6] this compound induces the expression of SIRT-1, a NAD+-dependent deacetylase.[6] Activated SIRT-1 can then deacetylate and activate Liver Kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[6] Activated AMPK phosphorylates and inhibits Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of lipogenic genes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[6] By inhibiting SREBP-1c, this compound effectively reduces the expression of genes involved in fatty acid synthesis.

ERK/NF-κB/AP-1 Signaling Pathway

This compound has been shown to suppress UVB-induced skin carcinogenesis by targeting the Extracellular signal-Regulated Kinase (ERK) pathway. This compound directly inhibits ERK1 and ERK2 kinases, which are upstream regulators of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting ERK, this compound prevents the phosphorylation and subsequent activation of p90 ribosomal S6 kinase (p90RSK), a downstream effector of ERK. This blockade of the ERK/p90RSK axis leads to the suppression of AP-1 and NF-κB transactivation, thereby inhibiting the expression of genes involved in inflammation and cell proliferation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Cell Culture and Treatment

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with a 0.25% trypsin-EDTA solution, and re-plated at a suitable density.

-

This compound Treatment: For experiments, cells are typically seeded and allowed to adhere overnight. The culture medium is then replaced with a serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 5% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol for UVB Studies: Cells are seeded and grown to 70-80% confluency. They are then starved in serum-free MEM for 24 hours. Following starvation, cells are treated with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours) before being exposed to UVB radiation.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-SIRT1, anti-β-actin).

-

Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay

-

Cell Transfection: JB6 P+ cells are stably or transiently transfected with a luciferase reporter plasmid containing response elements for a specific transcription factor (e.g., AP-1 or NF-κB).

-

Cell Seeding and Treatment: Transfected cells are seeded in multi-well plates and treated with this compound and/or an inducer (e.g., UVB, TPA, or EGF) as described in the cell culture protocol.

-

Cell Lysis: After treatment, the cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luciferase assay system and a luminometer.

-

Normalization: Luciferase activity is often normalized to the total protein concentration in the lysate or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells or tissues using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. The reaction mixture typically includes cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a qPCR master mix.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, where the expression of the target gene is normalized to the expression of the reference gene.

Conclusion

This compound demonstrates significant effects on gene expression through the modulation of key signaling pathways involved in metabolism, inflammation, and cell proliferation. Its ability to inhibit lipogenesis via the SIRT-1/AMPK/SREBP-1c pathway and to suppress pro-inflammatory and pro-proliferative signaling through the ERK/NF-κB/AP-1 axis highlights its potential as a therapeutic agent for a variety of diseases. While the qualitative effects of this compound on the expression of several important genes have been established, a notable gap exists in the literature regarding comprehensive quantitative data, such as fold changes in mRNA expression. Further research employing high-throughput transcriptomic and proteomic analyses will be crucial to fully elucidate the complete spectrum of this compound's effects on gene expression and to identify novel therapeutic targets. The detailed protocols provided in this guide are intended to facilitate such future investigations and to support the continued development of this compound as a promising natural compound for clinical applications.

References

- 1. This compound suppresses transformation in JB6 P+ cells by the inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of Norathyriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norathyriol, a natural aglycone metabolite of mangiferin, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, pharmacokinetic properties, and therapeutic potential. Through a detailed examination of in vitro and in vivo studies, this document elucidates the molecular targets and signaling pathways modulated by this compound, underpinning its demonstrated anti-inflammatory, anticancer, antimicrobial, hypouricemic, and insulin-sensitizing effects. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding and guide future research and development efforts.

Introduction

This compound is a tetrahydroxyxanthone that is formed through the deglycosylation of mangiferin by intestinal bacteria.[1] While mangiferin itself exhibits various biological activities, its low oral bioavailability (approximately 1.2% in rats) has limited its therapeutic application.[2][3] In contrast, this compound demonstrates significantly higher absolute bioavailability, around 30.4% in rats, suggesting it may be the primary active metabolite responsible for the therapeutic effects observed after oral administration of mangiferin.[4][5] This guide delves into the specific pharmacological characteristics of this compound, highlighting its potential as a lead compound for drug development.

Mechanism of Action

This compound exerts its pharmacological effects through the modulation of multiple molecular targets and signaling pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in metabolic and inflammatory processes.

-

α-Glucosidase: this compound inhibits α-glucosidase in a noncompetitive manner, suggesting its potential in managing postprandial hyperglycemia.[6][7]

-

Xanthine Oxidase (XO): It acts as an uncompetitive inhibitor of xanthine oxidase, contributing to its hypouricemic effects by reducing uric acid production.[2][8]

-

Protein Tyrosine Phosphatase 1B (PTP1B): this compound is a competitive inhibitor of PTP1B, a negative regulator of insulin signaling, highlighting its potential in the treatment of insulin resistance and type 2 diabetes.[9]

-

Protein Kinase C (PKC): It has been shown to exhibit inhibitory activity against protein kinase C, a family of enzymes involved in various cellular signaling pathways, including cell proliferation and differentiation.[10]

Receptor Modulation

-

Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been shown to inhibit PPARα, PPARβ, and PPARγ, which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[6]

Modulation of Signaling Pathways

This compound influences several critical intracellular signaling cascades.

-

SIRT-1/AMPK/SREBP-1c Pathway: In hepatocytes, this compound activates SIRT-1, leading to the activation of AMP-activated protein kinase (AMPK). This, in turn, increases the phosphorylation of sterol regulatory element-binding protein-1c (SREBP-1c), resulting in reduced lipogenesis and alleviation of hepatic steatosis.[11]

-

MAPK/ERK Pathway: In the context of skin carcinogenesis, this compound has been shown to target and inhibit ERK kinases, subsequently suppressing the activity of the transcription factors AP-1 and NF-κB.[12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the inhibitory activity and therapeutic efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Receptor | IC50 Value (μM) | Inhibition Type | Reference |

| α-Glucosidase | 3.12 | Noncompetitive | [6][7] |

| Xanthine Oxidase (XO) | 44.6 | Uncompetitive | [2] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 9.59 ± 0.39 | Competitive | [9] |

| PPARα | 92.8 | - | [6] |

| PPARβ | 102.4 | - | [6] |

| PPARγ | 153.5 | - | [6] |

| Caco-2 cells (colon cancer) | 51.0 | Cytotoxic | [13] |

| A240286S cells (lung adenocarcinoma) | 51.1 | Cytostatic | [13] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Observed Effect | Percent Reduction/Effect | Reference |

| Hyperuricemic Mice | 0.92, 1.85, 3.7 mg/kg (intragastrically) | Dose-dependent decrease in serum urate levels | 27.0%, 33.6%, 37.4% | [2] |

| Hyperuricemic Mice | 0.5-4.0 mg/kg | Dose- and time-dependent decrease in serum urate levels | - | [8] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

Caption: this compound-mediated activation of the SIRT-1/AMPK/SREBP-1c pathway.

Caption: Inhibition of the MAPK/ERK pathway by this compound in skin carcinogenesis.

Experimental Workflows

Caption: Workflow for in vivo assessment of this compound's hypouricemic effect.

Pharmacokinetics and Metabolism

This compound is primarily formed from the metabolism of mangiferin by intestinal microflora.[13] Pharmacokinetic studies in rats have revealed an absolute oral bioavailability of 30.4% for this compound, which is substantially higher than that of its parent compound, mangiferin.[4][5] Following administration, this compound undergoes extensive phase II metabolism, with a total of 21 metabolites, including methylated, glucuronidated, sulfated, and glycosylated conjugates, being identified in rats.[4][5] The primary forms existing in vivo after administration are glucuronide and sulfate conjugates.[5]

Therapeutic Potential

The diverse pharmacological activities of this compound position it as a promising candidate for the development of novel therapeutics for a range of conditions.

-

Metabolic Disorders: Its ability to inhibit α-glucosidase and PTP1B, and modulate the SIRT-1/AMPK pathway, suggests significant potential in the management of type 2 diabetes, insulin resistance, and non-alcoholic fatty liver disease.[7][9][11]

-